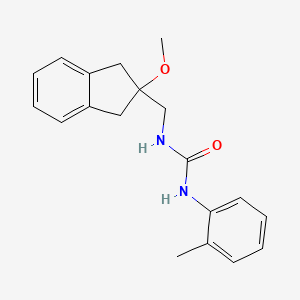
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(o-tolyl)urea, also known as LMT-28, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Osmolyte Behavior in Marine Organisms
Studies on osmolytes, which are low molecular weight substances accumulated by organisms under environmental stress, reveal interesting insights. Marine cartilaginous fishes and coelacanths use a combination of urea and methylamines as osmolytes. Research by Lin and Timasheff (1994) showed that the effects of urea and trimethylamine N-oxide (TMAO) on the transition temperature of ribonuclease T1 are essentially their algebraic sum when used individually (Lin & Timasheff, 1994).
Crystal Structure in Herbicides
The study of urea compounds' crystal structures provides insights into their applications in herbicides. Kang et al. (2015) analyzed the crystal structure of metobromuron, a phenylurea herbicide. This research contributes to understanding how these compounds interact at the molecular level (Kang et al., 2015).
Enzyme Inhibition and Anticancer Properties
Unsymmetrical 1,3-disubstituted ureas, including derivatives related to the compound , have been synthesized and investigated for their enzyme inhibition and anticancer activities. Mustafa, Perveen, and Khan (2014) reported that these compounds exhibit varying degrees of inhibition against enzymes like urease and β-glucuronidase, and some showed in vitro anticancer activity (Mustafa, Perveen, & Khan, 2014).
Quantum Chemical and Spectroscopic Studies
Quantum chemical and spectroscopic studies of molecules similar to the compound have been conducted to understand their molecular geometry and electronic properties. Saraçoǧlu and Cukurovalı (2013) carried out such studies on a related compound, which can provide insights into the electronic structure and properties of similar urea derivatives (Saraçoǧlu & Cukurovalı, 2013).
Solvatochromic Fluorescence Probes
The use of urea derivatives as solvatochromic fluorescence probes has been explored. Bohne, Ihmels, Waidelich, and Chang Yihwa (2005) studied N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea, which exhibits strong solvatochromism in its fluorescence properties. This highlights the potential of similar compounds in detecting analytes (Bohne et al., 2005).
Photodegradation and Hydrolysis in Water
Investigations into the photodegradation and hydrolysis of substituted urea herbicides, including those structurally related to the compound , provide insights into their environmental impact. Gatidou and Iatrou (2011) studied this aspect, which is crucial for understanding the environmental fate of such compounds (Gatidou & Iatrou, 2011).
Eigenschaften
IUPAC Name |
1-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-7-3-6-10-17(14)21-18(22)20-13-19(23-2)11-15-8-4-5-9-16(15)12-19/h3-10H,11-13H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMHNEFOFAJNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

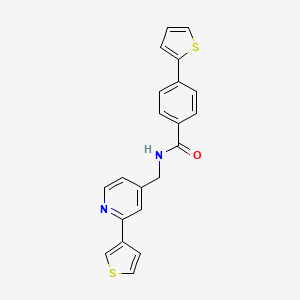
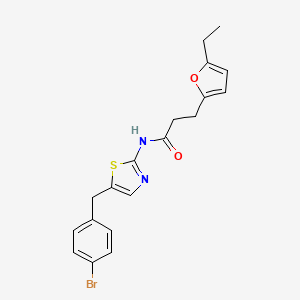
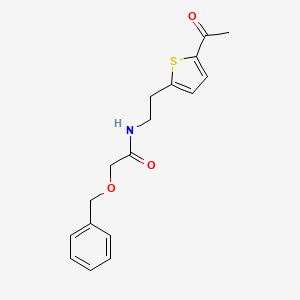
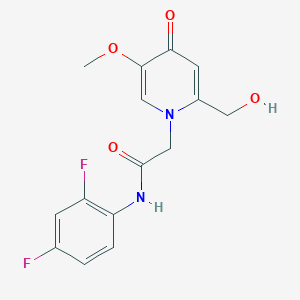
![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![Tert-butyl 4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2922187.png)
![2-Butylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2922188.png)
![2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2922189.png)
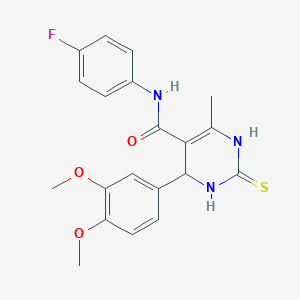
![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2922192.png)
![(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine](/img/structure/B2922193.png)
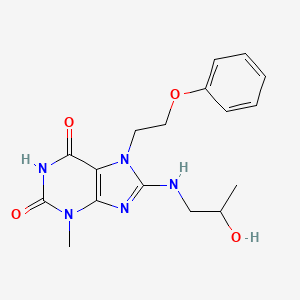
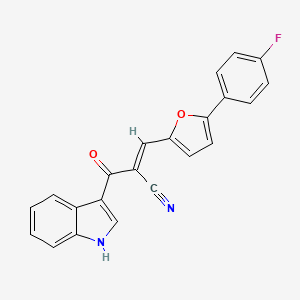
![methyl 2-{8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate](/img/structure/B2922200.png)